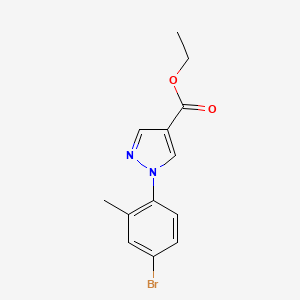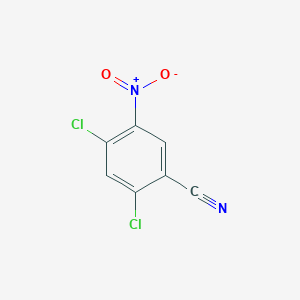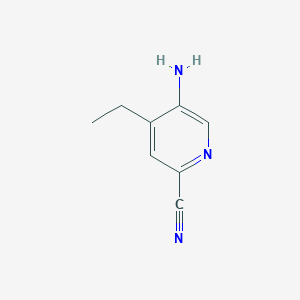
5-Amino-4-ethylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-ethylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a pyridine ring substituted with an amino group at the 5-position and an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethylpicolinonitrile typically involves the reaction of 4-ethylpyridine with a nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where 4-ethylpyridine is treated with a suitable nitrile reagent in the presence of a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-ethylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-ethylpicolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-4-ethylpicolinonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various chemical reactions, modifying the compound’s behavior in biological systems. The exact pathways and targets involved can vary based on the specific application and context.
Comparison with Similar Compounds
5-Amino-4-methylpicolinonitrile: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-4-phenylpicolinonitrile: Contains a phenyl group at the 4-position.
5-Amino-4-cyanopicolinonitrile: Features a cyano group at the 4-position.
Uniqueness: 5-Amino-4-ethylpicolinonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-amino-4-ethylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-6-3-7(4-9)11-5-8(6)10/h3,5H,2,10H2,1H3 |
InChI Key |
BSFJWBTVYSPIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
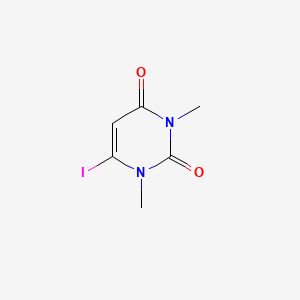

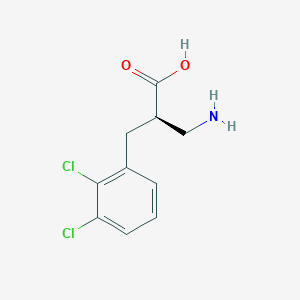
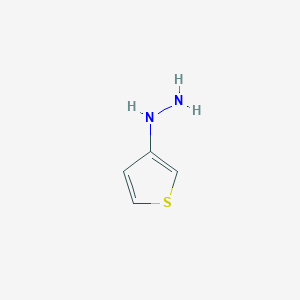
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
